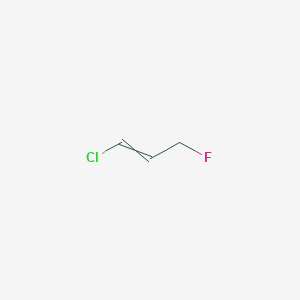

1-Chloro-3-fluoroprop-1-ene

Description

1-Chloro-3-fluoroprop-1-ene is a halogenated alkene with the molecular formula C₃H₄ClF, featuring a chlorine atom at the first carbon and a fluorine atom at the third carbon of the propene backbone (CH₂=CH-CH₂F with Cl substitution). Halogenated propenes like this are typically used as intermediates in organic synthesis, refrigerants, or pharmaceutical precursors. Their reactivity and stability are influenced by the position and number of halogen substituents .

Properties

CAS No. |

91418-44-9 |

|---|---|

Molecular Formula |

C3H4ClF |

Molecular Weight |

94.51 g/mol |

IUPAC Name |

1-chloro-3-fluoroprop-1-ene |

InChI |

InChI=1S/C3H4ClF/c4-2-1-3-5/h1-2H,3H2 |

InChI Key |

MAGKSAPDDXBCKR-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoroprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of propene. For instance, the reaction of propene with chlorine and fluorine under controlled conditions can yield 1-Chloro-3-fluoroprop-1-ene. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-3-fluoroprop-1-ene may involve the vapor-phase fluorination of chlorinated propene derivatives. This process often uses hydrogen fluoride (HF) as the fluorinating agent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature, pressure, and the presence of a catalyst, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoroprop-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Addition: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

Substitution: Products may include 1-iodo-3-fluoroprop-1-ene or 1-chloro-3-iodoprop-1-ene.

Addition: Hydrogenation can yield 1-chloro-3-fluoropropane.

Oxidation: Oxidation can produce various oxygenated derivatives depending on the conditions.

Scientific Research Applications

1-Chloro-3-fluoroprop-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

Biology: The compound can be used in studies involving halogenated alkenes and their biological activities.

Medicine: Research into the pharmacological properties of halogenated compounds may involve 1-Chloro-3-fluoroprop-1-ene as a reference or starting material.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoroprop-1-ene in chemical reactions involves the interaction of its double bond and halogen atoms with various reagents. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions. The chlorine and fluorine atoms can participate in substitution or elimination reactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Chloro-3-fluoroprop-1-ene and structurally related halogenated propenes/propanes:

*Estimated molecular weight based on formula.

Structural and Functional Differences

Halogen Position and Reactivity :

- Allyl chloride (3-chloro-1-propene) lacks fluorine, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) .

- Trifluorinated compounds (e.g., 3-Chloro-1,1,1-trifluoropropane) exhibit enhanced stability and lipophilicity, favoring use in pharmaceuticals .

- The (E)-1-Chloro-3,3,3-trifluoroprop-1-ene’s trans-configuration reduces steric hindrance, improving its efficacy as a refrigerant .

- Thermal and Chemical Stability: Heptafluorinated compounds (e.g., C₃HClF₇) are non-flammable and inert, ideal for high-temperature applications . Allyl chloride’s low molecular weight and simple structure make it volatile (bp ~45°C) but highly toxic .

Limitations and Discrepancies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.